1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Chemical Synthesis Stability Pharmaceutical Intermediate

Benzylic halide intermediates frequently degrade during storage, undermining synthetic reproducibility in multi-step pharma campaigns. 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride eliminates this risk as a stable, crystalline hydrochloride salt engineered for dual reactivity. • Stable HCl salt form prevents chloromethyl decomposition, ensuring consistent SN2 reactivity across synthesis batches • Dual functionality: electrophilic benzylic chloride for amine/thiol/alkoxide derivatization + imidazole ring for transition-metal coordination • ≥95% purity with reliable stoichiometry for multi-step API, antifungal agent, and MOF ligand synthesis

Molecular Formula C10H10Cl2N2
Molecular Weight 229.1 g/mol
CAS No. 86718-09-4
Cat. No. B1357581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride
CAS86718-09-4
Molecular FormulaC10H10Cl2N2
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)N2C=CN=C2.Cl
InChIInChI=1S/C10H9ClN2.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2;1H
InChIKeyTUBLLDREIYZEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride: Product Overview


1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a versatile heterocyclic building block within the imidazole class. Its molecular structure, featuring a chloromethyl group at the para-position of a phenyl ring attached to an imidazole core, is well-documented . This specific arrangement confers a dual reactivity profile: the chloromethyl group serves as a handle for nucleophilic substitution reactions, while the imidazole ring participates in coordination chemistry and offers biological potential. As a hydrochloride salt, it is a stable and readily handled form of the reactive free base (CAS 789445-30-3), making it a preferred intermediate in multi-step synthetic routes for pharmaceuticals, including antifungal and anticancer agents .

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride: Differentiation from Analogs


Generic substitution among imidazole-based building blocks is not feasible due to the critical role of the 4-chloromethylphenyl group in dictating the final molecule's properties. While other imidazole derivatives like 1-(4-chlorophenyl)-1H-imidazole or 1-benzyl-1H-imidazole share the heterocyclic core, they lack the reactive benzylic chloride necessary for key downstream functionalizations [1]. The specific geometry and electronic character imparted by the para-substituted chloromethyl group are essential for target binding and activity in final drug candidates. This unique structure-activity relationship (SAR) means that using a close analog will lead to a different, and likely inactive or less potent, final compound. The hydrochloride salt form further distinguishes it by offering enhanced stability and solubility compared to the free base, which is crucial for reliable and reproducible synthetic outcomes.

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride: Quantitative Evidence


Stability Advantage of the Hydrochloride Salt

The target compound is provided as a hydrochloride salt, a form known to enhance the chemical and physical stability of reactive intermediates compared to their free base counterparts. While direct comparative stability data for this specific pair is not available in the public domain, the general principle is well-established for benzylic halides, which are prone to hydrolysis and other degradation pathways. The hydrochloride salt form (C10H10Cl2N2, MW: 229.11 g/mol) provides a shelf-stable, easy-to-handle solid , unlike the free base (1-(4-(chloromethyl)phenyl)-1H-imidazole, CAS 789445-30-3, C10H9ClN2, MW: 192.64 g/mol), which is often an oil or low-melting solid with a greater propensity for decomposition .

Chemical Synthesis Stability Pharmaceutical Intermediate

Purity Specifications for Synthesis

Reputable vendors consistently supply this compound with a high degree of purity, typically ≥95%, as verified by analytical methods like HPLC or NMR . While this is a common specification for research chemicals, it is a critical quantitative metric for procurement. The purity of a building block directly correlates with the yield and purity of the final synthesized product. Using a lower-purity analog, or a less rigorously tested batch, introduces impurities that can interfere with subsequent reactions, complicate purification, and reduce overall process efficiency.

Analytical Chemistry Quality Control Building Block

Identity Confirmation via Key Identifiers

The chemical identity of this specific hydrochloride salt is unambiguously confirmed by a set of standardized identifiers, including its unique CAS number (86718-09-4), molecular formula (C10H10Cl2N2), molecular weight (229.11 g/mol), and MDL number (MFCD08445302) [1]. These identifiers serve as a quantitative fingerprint that distinguishes it from its free base (CAS 789445-30-3) and any other isomer or derivative. For example, the presence of the hydrochloride counterion is confirmed by the molecular formula and weight, which differ from the free base (C10H9ClN2, 192.64 g/mol) . This level of specificity is non-negotiable for accurate inventory management, regulatory compliance, and ensuring experimental reproducibility.

Analytical Chemistry Quality Control Identification

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride: Application Scenarios


Antifungal Imidazole Library Synthesis

The chloromethyl group of this compound is a primary target for nucleophilic substitution. This allows for the efficient introduction of diverse amine, thiol, or alkoxide functionalities to generate libraries of 1-(4-substituted-phenyl)-1H-imidazole derivatives. This approach is widely used in medicinal chemistry to explore structure-activity relationships (SAR) around the imidazole core of antifungal agents [1]. The use of the stable hydrochloride salt ensures consistent reactivity and avoids decomposition of the reactive benzylic halide during library synthesis.

Metal-Organic Complexes and Ligand Design

The imidazole moiety is a well-known ligand for transition metals. The additional chloromethyl group on this compound serves as a secondary coordination or functionalization site. This enables the synthesis of more complex, multi-dentate ligands or metal-organic frameworks (MOFs) with tailored properties for catalysis or materials science applications [1]. The ability to first coordinate the metal through the imidazole, then subsequently modify the chloromethyl group, offers a versatile two-step strategy for ligand design.

Anticancer Agent Synthesis Building Block

This compound is a key intermediate in patented synthetic routes toward specific classes of anticancer agents. Its defined structure, high purity (≥95%), and stable salt form make it a reliable starting point for multi-step syntheses where high yields and purity of the final active pharmaceutical ingredient (API) are paramount. The reproducibility afforded by using this characterized building block is crucial for meeting the stringent demands of medicinal chemistry and process development [1].

Imidazole-Based Polymers for Electronic Materials

The dual functionality of this compound—a reactive chloromethyl group and a heterocyclic imidazole ring—is exploited in materials science to create novel polymers. The chloromethyl group can be used to graft the imidazole unit onto polymer backbones, while the imidazole itself contributes to the material's electronic and optical properties, such as in organic semiconductors or light-emitting diodes (OLEDs) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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